

Navigating the Dissolution of N-Nitrosodiethylamine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Nitrosodiethylamine-d4*

Cat. No.: *B584472*

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This technical guide provides an in-depth overview of the solubility characteristics of **N-Nitrosodiethylamine-d4** (NDEA-d4), a deuterated analogue of the potent hepatocarcinogen N-Nitrosodiethylamine. This document is intended for researchers, scientists, and drug development professionals who handle this compound in laboratory and preclinical settings. Given the limited direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Nitrosodiethylamine (NDEA), as a close surrogate, a common and accepted practice in chemistry as the isotopic labeling is not expected to significantly alter its solubility properties.

Quantitative Solubility Data Summary

N-Nitrosodiethylamine exhibits a broad range of solubility in various organic solvents, a critical consideration for experimental design, formulation, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for N-Nitrosodiethylamine.

Solvent	Chemical Class	Solubility	Temperature (°C)
Water	Protic	106 g/L[1]	24
20 mg/mL[2]	Not Specified		
Dimethyl Sulfoxide (DMSO)	Aprotic	20 mg/mL[2]	Not Specified
Ethanol	Protic (Alcohol)	Soluble[3]	Not Specified
20 mg/mL[2]	Not Specified		
Diethyl Ether	Ether	Soluble[3]	Not Specified
Methanol	Protic (Alcohol)	Slightly Soluble[4]	Not Specified
Chloroform	Halogenated	Slightly Soluble[3]	Not Specified
Ethyl Acetate	Ester	Slightly Soluble[4]	Not Specified
Lipids	-	Soluble[5][6]	Not Specified
Other Organic Solvents	-	Soluble[5][6]	Not Specified

It is generally observed that N-Nitrosodiethylamine is soluble in polar organic solvents such as alcohols and in lipids[5][6]. Its solubility in non-polar or weakly polar organic solvents like ethanol and acetone is also noted[3].

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a compound such as **N-Nitrosodiethylamine-d4** in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

- **N-Nitrosodiethylamine-d4**
- Selected organic solvent (analytical grade)

- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (0.22 μm , compatible with the solvent)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

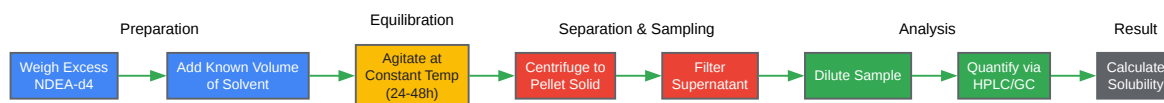
Procedure:

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **N-Nitrosodiethylamine-d4** into a pre-weighed vial. The amount should be more than what is expected to dissolve.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
 - Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:

- After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15-20 minutes) to pellet the undissolved solid.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 μm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
 - Accurately weigh the filtered solution.
 - Perform a precise serial dilution of the filtered saturated solution with the same organic solvent in volumetric flasks to bring the concentration within the calibration range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **N-Nitrosodiethylamine-d4** of known concentrations in the same solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
 - The solubility can be expressed in various units, such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **N-Nitrosodiethylamine-d4**.



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Caption: Experimental workflow for determining the solubility of **N-Nitrosodiethylamine-d4**.

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